molecular formula C21H28N6OS B12270251 1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine

1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine

Cat. No.: B12270251
M. Wt: 412.6 g/mol
InChI Key: YABWSBPXSQTEEI-UHFFFAOYSA-N
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Description

1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, piperidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the preparation of the piperidine and piperazine intermediates, and their subsequent coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H28N6OS

Molecular Weight

412.6 g/mol

IUPAC Name

3-methyl-5-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C21H28N6OS/c1-18-23-21(29-24-18)27-11-7-19(8-12-27)28-17-5-4-10-25-13-15-26(16-14-25)20-6-2-3-9-22-20/h2-3,6,9,19H,7-8,10-17H2,1H3

InChI Key

YABWSBPXSQTEEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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